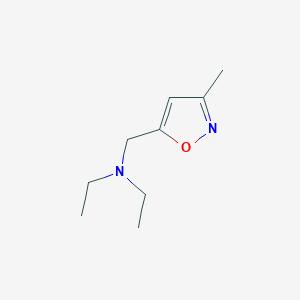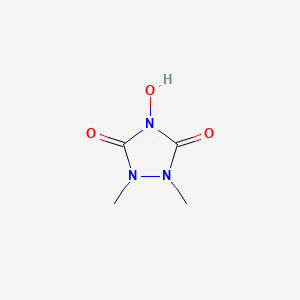![molecular formula C7H3ClINO B12868056 2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
2-Chloro-6-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3ClINO. It is a derivative of benzoxazole, characterized by the presence of chlorine and iodine atoms at the 2 and 6 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chlorobenzoxazole, followed by iodination at the 6-position using iodine and a suitable oxidizing agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) and palladium catalysts (for cross-coupling reactions) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Chloro-6-iodobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The presence of chlorine and iodine atoms enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoxazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodobenzoxazole: Lacks the chlorine atom, affecting its electronic properties and reactivity.
2,6-Dichlorobenzoxazole: Contains two chlorine atoms, which can alter its chemical behavior compared to 2-Chloro-6-iodobenzo[d]oxazole.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and electronic properties.
Propriétés
Formule moléculaire |
C7H3ClINO |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
2-chloro-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
Clé InChI |
BUBCBQXEMFYQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)




![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)



![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)


